molecular formula C13H15NO B14380613 N-[2-(cyclohexen-1-yl)phenyl]formamide CAS No. 89937-00-8

N-[2-(cyclohexen-1-yl)phenyl]formamide

Cat. No.: B14380613
CAS No.: 89937-00-8
M. Wt: 201.26 g/mol
InChI Key: JFZUGVGHQDICTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexen-1-yl)phenyl]formamide is an aromatic formamide derivative characterized by a cyclohexenyl substituent at the ortho position of the phenyl ring. This structural motif introduces both steric and electronic effects, influencing its reactivity, solubility, and intermolecular interactions. These analogs share the core formamide group but differ in substituents, enabling comparative analysis of physicochemical and biological properties.

Properties

CAS No.

89937-00-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)phenyl]formamide

InChI

InChI=1S/C13H15NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2,(H,14,15)

InChI Key

JFZUGVGHQDICTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)phenyl]formamide typically involves the reaction of 2-(cyclohexen-1-yl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)phenyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)phenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and cyclohexene rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Target Compound: N-[2-(cyclohexen-1-yl)phenyl]formamide

  • Electronics : The electron-withdrawing formamide group (-NHC(O)H) at the phenyl ring’s ortho position may reduce electron density, affecting hydrogen-bonding capacity.

Analog 1: N-(2-benzylphenyl)formamide (CAS 1557-41-1)

  • Substituent : Benzyl group provides a rigid, planar aromatic system, increasing π-π interactions but reducing conformational flexibility compared to cyclohexenyl.
  • Molecular Weight : 211.26 g/mol; XLogP3 = 3, indicating higher lipophilicity than the cyclohexenyl analog (predicted XLogP3 ≈ 2.5–3.0).

Analog 2: N-(2-ethoxyphenyl)formamide

  • Substituent : Ethoxy group (-OCH₂CH₃) introduces polar oxygen, enhancing solubility in polar solvents.
  • Crystal Packing : Molecules form 1D chains via N–H···O hydrogen bonds, stabilized by weak C–H···C interactions. This contrasts with the cyclohexenyl analog, where bulky substituents may hinder such packing .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Melting Point (°C) Solubility (Predicted)
This compound C₁₃H₁₅NO 201.27 ~2.8 1/1 Not reported Moderate in DMSO
N-(2-benzylphenyl)formamide C₁₄H₁₃NO 211.26 3.0 1/1 Not reported Low in water
N-(2-ethoxyphenyl)formamide C₉H₁₁NO₂ 165.19 1.2 1/2 Not reported High in polar solvents

Key Observations :

  • Lipophilicity decreases in the order: benzyl > cyclohexenyl > ethoxy substituents.
  • Ethoxy-substituted analogs exhibit higher solubility in polar media due to the oxygen atom .

Crystallographic and Intermolecular Interactions

Compound Crystal System Space Group Key Interactions
N-(2-(N-methylsulfamoyl)phenyl)formamide Triclinic P1 N–H···O, C–H···O, O-π stacking
N-(2-ethoxyphenyl)formamide Monoclinic Not reported N–H···O chains, C–H···C interactions

Comparison :

  • Sulfonamide-substituted formamides exhibit stronger hydrogen bonding (N–H···O) and O-π stacking, enhancing thermal stability .
  • Ethoxy-substituted analogs prioritize 1D chain formation, while bulkier cyclohexenyl groups may favor 3D networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.